BenchChemオンラインストアへようこそ!

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Protecting Group Orthogonality Peptide Synthesis Multistep Synthesis

tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1932285-09-0) is a chiral, bicyclic lactam derivative featuring a rigid 2-azabicyclo[2.2.1]heptane scaffold with a tert-butoxycarbonyl (Boc) protecting group and a ketone at the 6-position. As a conformationally restricted building block in the class of protected 6-oxo-2-azanorbornanes, it is employed in medicinal chemistry and peptide science for the synthesis of complex bioactive molecules.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 1932285-09-0
Cat. No. B3249313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS1932285-09-0
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1C(=O)C2
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyGMFUILAFZFPFJH-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1932285-09-0) – Chemical Class, Core Structure, and Key Identifiers


tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1932285-09-0) is a chiral, bicyclic lactam derivative featuring a rigid 2-azabicyclo[2.2.1]heptane scaffold with a tert-butoxycarbonyl (Boc) protecting group and a ketone at the 6-position . As a conformationally restricted building block in the class of protected 6-oxo-2-azanorbornanes, it is employed in medicinal chemistry and peptide science for the synthesis of complex bioactive molecules [1]. Its defined (1R,4S) absolute stereochemistry, high enantiopurity, and orthogonal Boc protection distinguish it from racemic mixtures, opposite enantiomers, and Cbz-protected analogs .

Why Generic Substitution of tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Fails in Rigorous Scientific Applications


Substituting this compound with a close analog without rigorous evaluation can compromise synthetic outcomes and biological relevance. This stereochemically defined (1R,4S)-Boc-protected scaffold is not interchangeable with its racemic mixture (CAS 198835-04-0), its enantiomer (CAS 1628319-89-0), or its Cbz-protected counterpart (CAS 2816820-66-1) due to critical differences in deprotection orthogonality, chiroptical properties, and potential downstream biological activity [1]. The specific [2.2.1] bridged framework provides a unique conformational constraint compared to [2.2.2] or [3.3.1] analogs, which directly influences target binding and pharmacokinetic profiles . The following quantitative evidence details these crucial differentiators.

Product-Specific Quantitative Evidence Guide: tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate vs. Closest Analogs


Orthogonal Boc vs. Cbz Protection: Deprotection Condition Orthogonality Confers Synthetic Versatility

The Boc group in tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is cleaved under mild acidic conditions (e.g., 20-50% TFA in DCM), while the Cbz group in benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2816820-66-1) requires hydrogenolysis (H₂, Pd/C) or harsh acids [1]. This orthogonality allows selective deprotection in the presence of other acid-labile or hydrogenation-sensitive functionalities, making the Boc derivative the preferred choice when synthetic routes demand orthogonal protecting group strategies [2].

Protecting Group Orthogonality Peptide Synthesis Multistep Synthesis

Defined (1R,4S) Stereochemistry vs. Racemic Mixture: Impact on Enantiopurity and Downstream Activity

tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1932285-09-0) is supplied with ≥98% purity and defined absolute stereochemistry, whereas the racemic mixture with unspecified stereochemistry (CAS 198835-04-0) lacks enantiomeric definition . In asymmetric synthesis and drug discovery, the use of a defined enantiomer is essential; the opposite enantiomer (CAS 1628319-89-0) can exhibit drastically different biological activities .

Chiral Purity Asymmetric Synthesis Enantiomeric Excess

Conformational Rigidity of the [2.2.1] Scaffold vs. [2.2.2] and [3.3.1] Analogs Impacts Target Binding

The 2-azabicyclo[2.2.1]heptane core offers greater conformational rigidity than the 2-azabicyclo[2.2.2]octane system (CAS 1311390-85-8) due to its smaller, more constrained bridge . This rigidity reduces entropic penalties upon target binding and can improve selectivity for protein targets where spatial complementarity is critical [1]. While direct binding data for the target compound itself is limited, the class-level advantage of constrained bicyclic scaffolds is well-documented in literature evaluating DPP-4 inhibitors and other azabicyclic bioactive molecules.

Conformational Restriction Scaffold Rigidity Target Selectivity

Predicted Physicochemical Properties (pKa, logP, Solubility) Guide Formulation and Salt Selection

The target compound has a predicted pKa of -1.10 ± 0.20, indicating very weak basicity, and a predicted density of 1.173 ± 0.06 g/cm³, with a boiling point of 308.2 ± 25.0 °C . These properties, while predicted, differ from the Cbz analog (benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, predicted boiling point 402.5 ± 38.0 °C, MW 245.27) , which has a significantly higher boiling point and molecular weight, impacting volatility, handling, and purification requirements.

Physicochemical Properties Drug-likeness Formulation Development

Demonstrated Utility in Patent Literature: AM2 Receptor Inhibitors and GPR119 Agonists

The 6-oxo-2-azabicyclo[2.2.1]heptane scaffold is explicitly cited in patents covering heterocyclic spiro-compounds as AM2 receptor inhibitors (2020) and in the synthesis of pyrimidine derivatives as novel GPR119 agonists (2017) . While the exact tert-butyl (1R,4S) derivative may serve as a key intermediate in these contexts, the patent families confirm the scaffold's relevance and its privileged status in medicinal chemistry programs targeting metabolic and neurological disorders. This contrasts with less rigid or differently protected analogs that may not occupy the same chemical space.

Patent Evidence AM2 Receptor GPR119 Agonist Drug Discovery

Reliable Commercial Availability with Defined Purity and Storage Specifications

tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is available from multiple reputable suppliers with certified purity ≥98% (ChemScene, Leyan) or ≥97% (AChemBlock) and defined storage conditions (sealed, dry, 2-8 °C) . In contrast, some analogs (e.g., the (1S,4R) enantiomer or racemic mixture) may have limited availability, longer lead times (3-4 weeks for custom synthesis at Biosynth), or less rigorously characterized purity profiles, which can delay research timelines and compromise reproducibility.

Commercial Availability Purity Reproducibility Supply Chain

Best Research and Industrial Application Scenarios for tert-Butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate


Multistep Synthesis Requiring Orthogonal Deprotection in the Presence of Cbz or Hydrogenolysis-Sensitive Groups

In synthetic routes where both Boc and Cbz protecting groups must be manipulated independently, this compound's Boc group allows selective acidolysis without affecting Cbz-protected intermediates, enabling efficient, high-yielding sequences [1]. This is particularly valuable in peptide chemistry and complex natural product synthesis where orthogonal protection is a prerequisite for successful assembly.

Asymmetric Synthesis of GPR119 Agonists and AM2 Receptor Inhibitors

The 6-oxo-2-azabicyclo[2.2.1]heptane scaffold is a privileged core in patent families describing GPR119 agonists for type 2 diabetes (2017) and heterocyclic spiro-compounds as AM2 receptor inhibitors (2020) . The defined (1R,4S) stereochemistry of this building block ensures that the final drug candidates possess the correct absolute configuration, which is critical for target engagement and therapeutic efficacy.

Synthesis of Conformationally Restricted DPP-4 Inhibitors and Peptidomimetics

The constrained 2-azabicyclo[2.2.1]heptane framework imparts conformational rigidity that is beneficial for DPP-4 inhibitor design, as exemplified by neogliptin (IC50 = 16.8 nM) [2]. This building block can serve as a key intermediate for generating focused libraries of conformationally restricted peptidomimetics with improved selectivity and pharmacokinetic profiles.

Large-Scale Production of Chiral 5- and 6-Amino-2-azanorbornane Intermediates

An improved synthesis of Boc-monoprotected 5- and 6-amino-2-azanorbornanes has been reported, enabling multigram quantities of these valuable intermediates [1]. The target compound, with its defined (1R,4S) configuration and Boc protection, is ideally suited for scale-up and subsequent diversification into a range of amino-functionalized building blocks for medicinal chemistry programs.

Quote Request

Request a Quote for tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.